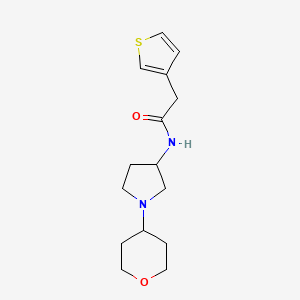

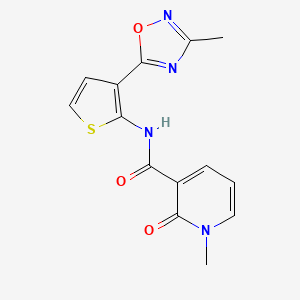

![molecular formula C10H12F3N5 B2644528 5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine CAS No. 1006349-20-7](/img/structure/B2644528.png)

5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including compounds similar to the one , to identify antitumor, antifungal, and antibacterial pharmacophore sites. They utilized various spectroscopic techniques and X-Ray crystallography to analyze the molecular structure and confirmed the biological activity against breast cancer and microbes (Titi et al., 2020).

Polymer-Supported Reagents

Research on polymer-supported quenching reagents for parallel purification, as described by R. J. C. and J. C. Hodges (1997), involves the use of pyrazole derivatives in the purification of crude reaction products. This methodology facilitates the rapid and efficient purification of compounds synthesized via solution-phase syntheses, highlighting an essential application in combinatorial chemistry (R. J. C. and J. C. Hodges, 1997).

Anticancer and Anti-infective Agents

Bansal et al. (2020) synthesized thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents, exploring the compound's potential in therapeutic applications. Their research indicated significant biological activities, including antibacterial and antimalarial effects, showcasing the compound's versatility in drug development (Bansal et al., 2020).

Molecular Structure and Reactivity

The work by Szlachcic et al. (2020) on combined XRD and DFT studies aimed to understand the impact of intramolecular hydrogen bonding on pyrazole derivatives. Their findings provide insights into the reductive cyclization process, offering a basis for designing more efficient synthesis routes for related compounds (Szlachcic et al., 2020).

Corrosion Inhibition

A study by Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. Their research demonstrated that these compounds, through adsorption, could significantly reduce corrosion, indicating potential applications in material science and engineering (Chetouani et al., 2005).

Safety and Hazards

The safety data sheet for a similar compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, suggests that it should be handled with care. It recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental release, it advises using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

5-methyl-1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N5/c1-6-3-8(10(11,12)13)15-17(6)5-18-7(2)4-9(14)16-18/h3-4H,5H2,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMUQVGVMQSONY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C(=CC(=N2)N)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

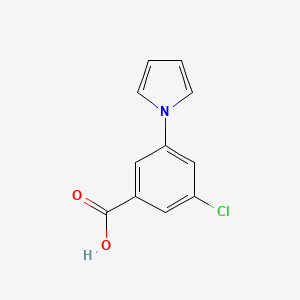

![N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2644445.png)

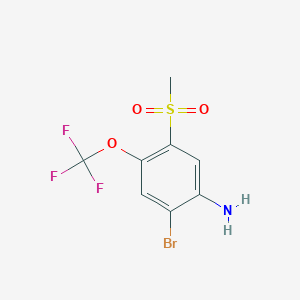

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2644449.png)

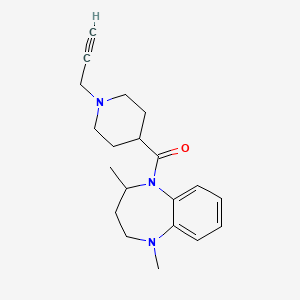

![N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2644453.png)

![5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2644456.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine](/img/structure/B2644457.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2644459.png)

![2-[(2,4-Difluoroanilino)methyl]benzenol](/img/structure/B2644465.png)